molecular formula C3HCl2NO2S2 B15315536 4-Chloro-1,3-thiazole-2-sulfonyl chloride CAS No. 89501-96-2

4-Chloro-1,3-thiazole-2-sulfonyl chloride

Cat. No.: B15315536
CAS No.: 89501-96-2
M. Wt: 218.1 g/mol
InChI Key: VTRVORDIBTWLHV-UHFFFAOYSA-N
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Description

4-Chloro-1,3-thiazole-2-sulfonyl chloride is a chemical compound with the molecular formula C3HCl2NO2S2 and a molecular weight of 218.08 g/mol . It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

The synthesis of 4-Chloro-1,3-thiazole-2-sulfonyl chloride typically involves the chlorination of thiazole derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Mechanism of Action

The mechanism of action of 4-Chloro-1,3-thiazole-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols . This reactivity allows it to form covalent bonds with various substrates, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

4-Chloro-1,3-thiazole-2-sulfonyl chloride can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in various fields of research and industry.

Properties

CAS No.

89501-96-2

Molecular Formula

C3HCl2NO2S2

Molecular Weight

218.1 g/mol

IUPAC Name

4-chloro-1,3-thiazole-2-sulfonyl chloride

InChI

InChI=1S/C3HCl2NO2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H

InChI Key

VTRVORDIBTWLHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)S(=O)(=O)Cl)Cl

Origin of Product

United States

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